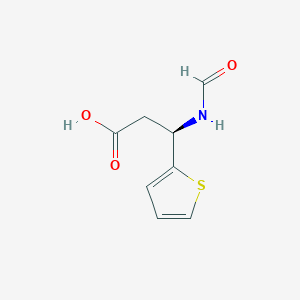

(r)-3-Formamido-3-(thiophen-2-yl)propanoic acid

Description

Properties

Molecular Formula |

C8H9NO3S |

|---|---|

Molecular Weight |

199.23 g/mol |

IUPAC Name |

(3R)-3-formamido-3-thiophen-2-ylpropanoic acid |

InChI |

InChI=1S/C8H9NO3S/c10-5-9-6(4-8(11)12)7-2-1-3-13-7/h1-3,5-6H,4H2,(H,9,10)(H,11,12)/t6-/m1/s1 |

InChI Key |

ZFRUZQSHKABLRA-ZCFIWIBFSA-N |

Isomeric SMILES |

C1=CSC(=C1)[C@@H](CC(=O)O)NC=O |

Canonical SMILES |

C1=CSC(=C1)C(CC(=O)O)NC=O |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: 3-(2-Thienyl)propionic Acid

This intermediate is crucial and can be prepared or sourced commercially. It serves as the backbone for further functionalization.

- Key Reaction Conditions:

- Use of benzotriazol-1-ol and diisopropylcarbodiimide as coupling agents

- Solvent: Dichloromethane (DCM)

- Temperature: Ambient (around 20°C)

- Reaction Time: Overnight stirring

- Procedure Summary:

- 3-(2-Thienyl)propionic acid is activated by benzotriazol-1-ol and diisopropylcarbodiimide in DCM.

- The activated intermediate is then subjected to further reactions to introduce the formamido group.

- Yield and Purification:

Introduction of the Formamido Group

The formamido group is introduced by formylation of the amino functionality, typically via reaction with formaldehyde or formic acid derivatives.

- Common Reagents:

- Formaldehyde solution or formic acid derivatives

- Mild acidic or neutral conditions to avoid racemization

- Reaction Conditions:

- Controlled temperature to maintain stereochemical integrity

- Use of polar solvents such as methanol or ethanol

- Mechanistic Insight:

- The amino group on the 3-position carbon is reacted with formaldehyde to form the formamido substituent via nucleophilic addition followed by dehydration.

Stereochemical Considerations and Resolution

- The (R)-configuration is maintained or induced by:

- Starting from enantiomerically pure precursors

- Employing chiral catalysts or auxiliaries during synthesis

- Resolution techniques such as chiral chromatography or crystallization may be applied to ensure enantiomeric purity.

Summary Table of Preparation Steps and Conditions

Additional Research Findings and Notes

- The European Patent EP0522956B1 describes the preparation of related 2-(2-thienyl) ethylamine derivatives, which can be precursors or analogs in the synthesis pathway of thiophene-containing amino acids.

- The use of coupling agents like diisopropylcarbodiimide and benzotriazol-1-ol in dichloromethane is a well-established method for amide bond formation, crucial for attaching the formamido group without racemization.

- Purification typically involves extraction with ether, washing with aqueous bicarbonate and acidic solutions, drying over magnesium sulfate, and vacuum evaporation to ensure high purity.

- The choice of solvent and reaction temperature is critical to maintain the stereochemical integrity of the chiral center.

Chemical Reactions Analysis

Types of Reactions

®-3-Formamido-3-(thiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert thiophene rings to dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles to form substituted thiophenes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophenes .

Scientific Research Applications

®-3-Formamido-3-(thiophen-2-yl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of organic semiconductors and materials for electronic and optoelectronic devices

Mechanism of Action

The mechanism of action of ®-3-Formamido-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Functional Groups

Amino Derivatives

- (R)-2-Amino-3-(thiophen-2-yl)propanoic Acid (C₇H₉NO₂S, MW 187.21 g/mol): Differs in the substitution position (C2 amino vs. C3 formamido) and lacks the formyl group. This compound has been studied in biocatalytic reactions, such as ammonia elimination catalyzed by immobilized phenylalanine ammonia-lyase (PAL) . The free amino group enhances reactivity but may reduce metabolic stability compared to formamido-protected derivatives.

- 3-Amino-3-(3-methylthiophen-2-yl)propanoic Acid (C₉H₁₁NO₂S, MW 209.25 g/mol): Features a methyl-substituted thiophene ring, which increases hydrophobicity. Safety data indicate standard handling precautions, but biological activity data are unspecified .

Acylated Derivatives

- Its melting point (154–157°C) and density (1.493 g/cm³) suggest higher crystallinity compared to the formamido analog .

- (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic Acid (C₁₂H₁₇NO₄S, MW 271.33 g/mol): The bulky tert-butoxycarbonyl (Boc) group improves solubility in organic solvents and is commonly used in peptide synthesis. This contrasts with the formamido group’s compact structure .

NSAID-Related Propanoic Acids

Compounds such as ibuprofen (α-(4-isobutylphenyl)propanoic acid) and fenbufen (4-biphenylylbutanoic acid with a β-keto group) are commercial NSAIDs. Key differences include:

- Substituent Effects : Thiophene in the target compound may confer distinct electronic properties vs. phenyl/biphenyl groups in NSAIDs, influencing COX-1/COX-2 selectivity .

- Bioactivity: While β-hydroxy-β-arylpropanoic acids (e.g., 3-hydroxy-3,3-diphenylpropanoic acid) show anti-inflammatory activity in vivo, the target compound’s bioactivity remains unverified .

Physical and Chemical Properties

Biocatalytic and Analytical Considerations

- Biocatalysis: The amino derivative (R)-2-amino-3-(thiophen-2-yl)propanoic acid undergoes enantiomeric separation via chiral HPLC (Chiralpak ZWIX(+) column) . The formamido analog may require modified methods due to altered polarity.

- Reactivity: The formamido group likely reduces ammonia elimination efficiency compared to the free amino group in PAL-catalyzed reactions .

Biological Activity

(R)-3-Formamido-3-(thiophen-2-yl)propanoic acid, also known as 2-formamido-3-thiophen-3-ylpropanoic acid, is an organic compound notable for its unique structural features, including a formamido group and a thiophene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉N₁O₃S, with a molecular weight of 185.23 g/mol. Its structure allows for various interactions with biological targets, which may contribute to its therapeutic potential.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In studies, derivatives of similar compounds have shown efficacy against various pathogens:

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Candida albicans | Inhibition at 64 µg/mL | |

| Escherichia coli | Suppressed growth | |

| Staphylococcus aureus | Suppressed growth |

These findings suggest that the compound could be effective in treating infections caused by these microorganisms.

Anticancer Activity

The anticancer potential of this compound is under investigation, with studies indicating that it may inhibit the proliferation of cancer cells. For instance, similar thiophene derivatives have been evaluated for their cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (nM) Range | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 45–97 | |

| HCT-116 (Colon Cancer) | 6–99 | |

| HepG-2 (Liver Cancer) | 48–90 |

These results indicate that the compound may have significant potential as a therapeutic agent in oncology.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary studies suggest that its structural features enable it to interact with specific enzymes or receptors involved in microbial resistance and cancer cell proliferation. The presence of the formamido group may facilitate hydrogen bonding and enhance binding affinity to biological targets.

Case Studies

- Antimicrobial Efficacy Study : A study investigated the antimicrobial activity of a series of thiophene derivatives, including this compound. Results demonstrated significant inhibition against Candida albicans, suggesting potential applications in antifungal therapies.

- Cancer Cell Proliferation Inhibition : Another study focused on the cytotoxic effects of similar compounds on various cancer cell lines. The findings indicated that these compounds could inhibit cell growth effectively, highlighting their potential use in cancer treatment regimens.

Q & A

Basic Research Questions

Q. What are the key steps and optimized reaction conditions for synthesizing (R)-3-Formamido-3-(thiophen-2-yl)propanoic acid?

- Methodology : Synthesis typically involves multi-step reactions, including coupling thiophene derivatives with protected amino acids, followed by formamidation. Key parameters include solvent choice (e.g., DMF or THF), temperature control (50–80°C), and catalysts (e.g., EDCI/HOBt for amide bond formation). Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed using HPLC and NMR spectroscopy .

- Optimization : Adjusting reagent stoichiometry and reaction time improves yield. For example, excess formylating agents (e.g., formic acetic anhydride) ensure complete formamidation .

Q. How is the stereochemical configuration of this compound validated?

- Experimental Techniques : Chiral HPLC with a polysaccharide-based column separates enantiomers. Absolute configuration is confirmed via X-ray crystallography or comparative optical rotation with known standards. NMR spectroscopy (e.g., NOE experiments) can also elucidate spatial arrangements of substituents .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methods : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) removes unreacted starting materials. Recrystallization in ethanol/water mixtures enhances purity. Final characterization via LC-MS and elemental analysis ensures >95% purity .

Advanced Research Questions

Q. How do researchers reconcile discrepancies between experimental and computational data for hydrogen-bonding interactions in this compound?

- Approach : Use density functional theory (DFT) or NRHB (Non-Random Hydrogen Bonding) models to simulate hydrogen-bonding networks. Compare computed vibrational spectra (IR/Raman) with experimental data to identify mismatches. Adjust solvent parameters (e.g., dielectric constant) in simulations to improve alignment .

Q. What strategies optimize enantiomeric purity during biocatalytic synthesis of this compound?

- Biocatalysis : Employ engineered aminotransferases or lipases with high enantioselectivity. Reaction conditions (pH 7–8, 30–37°C) and cofactor recycling (e.g., NADH/NAD+) are critical. Continuous-flow systems can enhance yield and reduce racemization .

Q. How can in silico modeling predict the interaction of this compound with neurological targets?

- Computational Tools : Molecular docking (AutoDock Vina) screens binding affinities with receptors (e.g., GABAA or NMDA receptors). Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over time. Free energy perturbation (FEP) calculations quantify binding thermodynamics .

Q. What analytical methods resolve structural ambiguities in derivatives of this compound?

- Advanced Techniques : High-resolution mass spectrometry (HR-MS) confirms molecular formulae. 2D NMR (COSY, HSQC) maps proton-carbon correlations, distinguishing regioisomers. Single-crystal X-ray diffraction provides unambiguous structural assignments for crystalline derivatives .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar solvents be addressed?

- Resolution : Replicate experiments under controlled conditions (temperature, solvent grade). Use dynamic light scattering (DLS) to detect aggregates. Compare with Hansen solubility parameters (HSPs) to identify solvent mismatches .

Q. Why do computational models underestimate the compound’s melting point?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.